2-Fluoro-4-(2-hydroxypropan-2-yl)benzaldehyde
Overview
Description
2-Fluoro-4-(2-hydroxypropan-2-yl)benzaldehyde is an organic compound with the molecular formula C10H11FO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the 2-position and a 1-hydroxy-1-methylethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzaldehyde can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-fluorotoluene with isobutyraldehyde in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Another approach involves the oxidation of 2-fluoro-4-(1-hydroxy-1-methylethyl)toluene using an oxidizing agent such as potassium permanganate or chromium trioxide. This method requires careful control of reaction conditions, including temperature and pH, to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(2-hydroxypropan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: 2-Fluoro-4-(1-hydroxy-1-methylethyl)benzoic acid.
Reduction: 2-Fluoro-4-(1-hydroxy-1-methylethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-(2-hydroxypropan-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzaldehyde depends on its interaction with specific molecular targets. For example, its antimicrobial activity may involve the inhibition of key enzymes or disruption of cell membrane integrity. The presence of the fluorine atom can enhance the compound’s binding affinity to certain biological targets, thereby increasing its potency.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(1-hydroxy-1-methylethyl)toluene
- 2-Fluoro-4-(1-hydroxy-1-methylethyl)benzoic acid
- 2-Fluoro-4-(1-hydroxy-1-methylethyl)benzyl alcohol
Uniqueness
2-Fluoro-4-(2-hydroxypropan-2-yl)benzaldehyde is unique due to the presence of both a fluorine atom and a 1-hydroxy-1-methylethyl group on the benzene ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-fluoro-4-(2-hydroxypropan-2-yl)benzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-10(2,13)8-4-3-7(6-12)9(11)5-8/h3-6,13H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEJDZKPNCCURR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)C=O)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.